molecular formula C5HCl2N3S B8580439 5,6-dichloroThiazolo[4,5-b]pyrazine

5,6-dichloroThiazolo[4,5-b]pyrazine

Katalognummer: B8580439
Molekulargewicht: 206.05 g/mol
InChI-Schlüssel: IIBKVHMVAIFESG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-dichloroThiazolo[4,5-b]pyrazine is a heterocyclic compound that contains both thiazole and pyrazine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloroThiazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-dichloroThiazolo[4,5-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

5,6-dichloroThiazolo[4,5-b]pyrazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,6-dichloroThiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6-dichloroThiazolo[4,5-b]pyrazine is unique due to the presence of both chlorine atoms and the specific fusion of thiazole and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C5HCl2N3S

Molekulargewicht

206.05 g/mol

IUPAC-Name

5,6-dichloro-[1,3]thiazolo[4,5-b]pyrazine

InChI

InChI=1S/C5HCl2N3S/c6-2-3(7)10-5-4(9-2)8-1-11-5/h1H

InChI-Schlüssel

IIBKVHMVAIFESG-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=C(S1)N=C(C(=N2)Cl)Cl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To 100 ml. of triethyl orthoformate was added 9.8 g (0.05 mole) of 2-amino-5,6-dichloro-3-mercaptopyrazine. The whole was heated to boiling under reflux for 20 hours, cooled to room temperature and filtered, washed with petroleum-ether and dried to give 7.7 g. (75% yield) of the desired product, m.p. 124°-5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-5,6-dichloro-3-mercaptopyrazine
Quantity
9.8 g
Type
reactant
Reaction Step One
Yield
75%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.